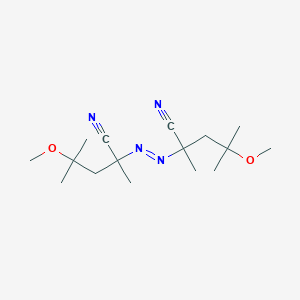

2,2'-偶氮双(4-甲氧基-2,4-二甲基戊腈)

描述

2,2'-Azobis(4-methoxy-2,4-dimethylvaleronitrile) (A-M-D-V), also known as V-50, is a diazo-containing compound that is used as a reagent in various chemical synthesis and research applications. It is a colorless solid with a melting point of 132-133 °C and a boiling point of 244 °C. A-M-D-V is a member of the azobis family of compounds, which are used in a variety of industrial and academic applications.

科学研究应用

脂质过氧化研究

2,2'-偶氮双(4-甲氧基-2,4-二甲基戊腈)被用作脂溶性偶氮引发剂。 它在体外脂质过氧化及其被抗氧化剂抑制的研究中特别有效 。该化合物已被证明能够引发有机溶液中以及水性分散体中胶束、膜和低密度脂蛋白中的自由基介导的脂质过氧化。

聚合物合成

作为一种偶氮聚合引发剂,YTJ97D2319 在聚合物的合成中起着至关重要的作用。 它被用于引发不同类型乙烯基单体的聚合,并作为低温下有机自由基反应的催化剂 。这使其在创建具有特定性质的新型聚合物材料方面具有价值。

自由基聚合

该化合物也应用于自由基聚合过程。 它充当各种反应的热引发剂,为材料科学的进步做出了重大贡献。它在受控条件下生成自由基的能力对于许多商业塑料的聚合至关重要。

低温催化

YTJ97D2319 以其低分解温度而闻名,使其成为需要在较低温度下发生的的有机自由基反应的极佳催化剂 。该特性在制造对高温敏感的塑料和其他材料时特别有用。

低密度脂蛋白 (LDL) 的氧化

在医学研究中,该化合物已被应用于低密度脂蛋白氧化的研究。 该过程与了解心血管疾病背后的机制有关 。通过引发脂质过氧化,研究人员可以研究低密度脂蛋白的氧化修饰及其对健康的影响。

材料科学的进步

YTJ97D2319 作为一种多功能化合物,其作用扩展到其在促进材料科学中的应用。 它独特的性质被利用于开发性能和耐用性得到改善的新材料.

作用机制

Target of Action

The primary target of 2,2’-Azobis(4-methoxy-2,4-dimethylvaleronitrile), also known as YTJ97D2319, is the initiation of polymerization reactions . It is particularly used for different types of vinyl monomers .

Mode of Action

As an azo compound, YTJ97D2319 acts as a radical initiator . It decomposes to generate free radicals, which then interact with monomers to initiate the polymerization process . The compound’s decomposition is temperature-dependent, with a 10-hour half-life decomposition temperature of 30℃ .

Biochemical Pathways

The primary biochemical pathway influenced by YTJ97D2319 is the polymerization of vinyl monomers . The free radicals generated by the decomposition of YTJ97D2319 initiate the polymerization process, leading to the formation of polymers .

Pharmacokinetics

It is soluble in various organic solvents, including dichloromethane, acetonitrile, N,N-dimethylformamide, methanol, acetone, and toluene . This solubility profile likely influences its bioavailability and distribution.

Result of Action

The primary result of YTJ97D2319’s action is the formation of polymers from vinyl monomers . It has been noted for its high polymerization activity among azo initiators . In addition, it has been used as a catalyst for organic radical reactions at low temperatures .

Action Environment

The action of YTJ97D2319 is influenced by environmental factors such as temperature and solvent conditions . Its decomposition, and thus its ability to initiate polymerization, is temperature-dependent . Furthermore, its solubility in various organic solvents influences its distribution and efficacy in different environments .

安全和危害

生化分析

Biochemical Properties

2,2’-Azobis(4-methoxy-2,4-dimethylvaleronitrile) is known to initiate free radical-mediated peroxidations of lipids in organic solution and in micelles, membranes, and low-density lipoprotein in aqueous dispersions . The rate of chain initiation by this compound varies significantly with the medium and decreases with increasing viscosity of the medium .

Cellular Effects

The cellular effects of 2,2’-Azobis(4-methoxy-2,4-dimethylvaleronitrile) are primarily observed in its role as an initiator of lipid peroxidation. It has been shown to initiate free radical-mediated peroxidations of lipids in various cellular structures, including micelles, membranes, and low-density lipoproteins .

Molecular Mechanism

The molecular mechanism of action of 2,2’-Azobis(4-methoxy-2,4-dimethylvaleronitrile) involves the initiation of free radical-mediated peroxidations of lipids . This process is facilitated by the compound’s lipophilic nature, which allows it to interact with lipid structures within cells .

Temporal Effects in Laboratory Settings

In laboratory settings, 2,2’-Azobis(4-methoxy-2,4-dimethylvaleronitrile) decomposes about 15 times as fast as 2,2’-azobis (2,4-dimethylvaleronitrile), a widely used lipophilic azo initiator . This rapid decomposition allows it to initiate free radical-mediated peroxidations of lipids with much smaller concentrations than other azo initiators .

Metabolic Pathways

Given its role as an initiator of lipid peroxidation, it is likely that it interacts with pathways involving lipid metabolism .

Transport and Distribution

2,2’-Azobis(4-methoxy-2,4-dimethylvaleronitrile) is soluble in various organic solvents , which may facilitate its transport and distribution within cells and tissues

Subcellular Localization

The subcellular localization of 2,2’-Azobis(4-methoxy-2,4-dimethylvaleronitrile) is likely to be influenced by its lipophilic nature, which could direct it to lipid-rich areas of the cell such as the cell membrane or lipid droplets

属性

IUPAC Name |

2-[(2-cyano-4-methoxy-4-methylpentan-2-yl)diazenyl]-4-methoxy-2,4-dimethylpentanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H28N4O2/c1-13(2,21-7)9-15(5,11-17)19-20-16(6,12-18)10-14(3,4)22-8/h9-10H2,1-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFHOSZAOXCYAGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC(C)(C#N)N=NC(C)(CC(C)(C)OC)C#N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H28N4O2 | |

| Record name | 2,2'-AZODI(2,4-DIMETHYL-4-METHOXYVALERONITRILE) | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2542 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90864597 | |

| Record name | Pentanenitrile, 2,2'-(1,2-diazenediyl)bis[4-methoxy-2,4-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90864597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2,2'-azodi(2,4-dimethyl-4-methoxyvaleronitrile) appears as a white to light-colored crystalline solid. Insoluble in water and denser than water. Contact may irritate skin, eyes and mucous membranes. May be toxic by ingestion. Used to make other chemicals., Water or Solvent Wet Solid | |

| Record name | 2,2'-AZODI(2,4-DIMETHYL-4-METHOXYVALERONITRILE) | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2542 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Pentanenitrile, 2,2'-(1,2-diazenediyl)bis[4-methoxy-2,4-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS RN |

15545-97-8 | |

| Record name | 2,2'-AZODI(2,4-DIMETHYL-4-METHOXYVALERONITRILE) | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2542 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,2′-Azobis(4-methoxy-2,4-dimethylvaleronitrile) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15545-97-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | V 70 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015545978 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pentanenitrile, 2,2'-(1,2-diazenediyl)bis[4-methoxy-2,4-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pentanenitrile, 2,2'-(1,2-diazenediyl)bis[4-methoxy-2,4-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90864597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2'-azobis[4-methoxy-2,4-dimethylvaleronitrile] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.979 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,2'-AZOBIS(2,4-DIMETHYL-4-METHOXYVALERONITRILE) | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YTJ97D2319 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of 2,2'-Azobis(4-methoxy-2,4-dimethylvaleronitrile)?

A1: The molecular formula of MeO-AMVN is C16H28N4O2, and its molecular weight is 308.41 g/mol.

Q2: Is there any spectroscopic data available for this compound?

A2: While specific spectroscopic data isn't extensively detailed in the provided research, techniques like 1H NMR spectroscopy are commonly employed to characterize MeO-AMVN and its derivatives. For instance, in studies investigating cobalt-mediated radical polymerization, 1H NMR was crucial in analyzing the structure of polymers initiated by MeO-AMVN. []

Q3: What are the primary applications of 2,2'-Azobis(4-methoxy-2,4-dimethylvaleronitrile)?

A3: MeO-AMVN is predominantly used as a lipophilic radical initiator in polymerization reactions and studies involving lipid oxidation. Its ability to generate radicals upon thermal decomposition makes it particularly valuable in these fields. []

Q4: How does MeO-AMVN initiate radical reactions?

A4: MeO-AMVN decomposes thermally to generate two carbon-centered radicals, releasing nitrogen gas in the process. These radicals can then initiate polymerization by reacting with monomers like vinyl acetate or trigger lipid peroxidation processes. [, ]

Q5: Can you elaborate on the use of MeO-AMVN in studying lipid oxidation?

A5: MeO-AMVN's lipophilic nature allows it to readily partition into lipid environments, such as cell membranes or liposomes. Upon decomposition, the generated radicals initiate lipid peroxidation, a chain reaction that damages lipids. Researchers utilize MeO-AMVN to study the mechanisms of lipid peroxidation, the efficacy of antioxidants, and the impact of this process on biological systems. [, , , , ]

Q6: How is 2,2'-Azobis(4-methoxy-2,4-dimethylvaleronitrile) employed in polymer chemistry?

A6: MeO-AMVN is frequently used as an initiator in controlled radical polymerization techniques, such as RAFT (Reversible Addition-Fragmentation chain Transfer) polymerization. It facilitates the synthesis of well-defined polymers with controlled molecular weight and architecture. [, , , ]

Q7: What types of polymers have been synthesized using MeO-AMVN?

A7: Various polymers have been synthesized using MeO-AMVN as an initiator, including:

- Poly(N-isopropylacrylamide) (PNIPAM) [, ]

- Poly(vinyl acetate) (PVAc) [, , ]

- Poly(methyl methacrylate) (PMMA) []

- Poly(vinyl pivalate) (PVPi) []

- Poly(l-lactide) (PLLA) []

- Block copolymers containing various acrylate monomers []

Q8: Are there any advantages to using MeO-AMVN over other radical initiators in polymerization?

A8: MeO-AMVN offers several advantages:

- **Controlled Polymerization:** Allows for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions. [, , ] - **Lower Polymerization Temperatures:** Its decomposition occurs at relatively low temperatures, enabling controlled polymerization under milder conditions. [, , ]Q9: What are the stability considerations for handling 2,2'-Azobis(4-methoxy-2,4-dimethylvaleronitrile)?

A9: MeO-AMVN, like many azo compounds, is sensitive to heat and light. It's essential to store it at low temperatures, ideally below -20°C, and protect it from light exposure to prevent premature decomposition. []

Q10: What are some ongoing research areas involving MeO-AMVN?

A10: Current research continues to explore MeO-AMVN's utility in:

- Developing novel controlled radical polymerization techniques for advanced polymer synthesis with tailored properties. []- Investigating the impact of lipid peroxidation on disease progression and exploring the potential of antioxidants in mitigating these effects. [, , ]体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

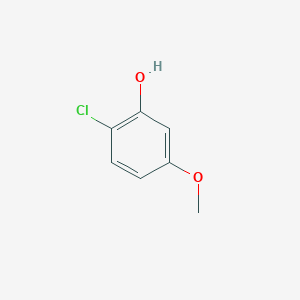

![Spiro[benzofuran-2(3H),1'-cyclohexane]-3,4'-dione, 7-chloro-4,6-dimethoxy-2'-methyl-](/img/structure/B96199.png)